Product packaging for 1,4-Pentanediol, 1-cyclohexyl-(Cat. No.:CAS No. 820247-70-9)

1,4-Pentanediol, 1-cyclohexyl-

Cat. No.: B12520335
CAS No.: 820247-70-9
M. Wt: 186.29 g/mol
InChI Key: INMHCVWJVNLXCB-UHFFFAOYSA-N
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Description

Overview of Polyol Chemistry and its Significance in Organic Synthesis and Materials Science

Polyols are organic compounds characterized by the presence of multiple hydroxyl (-OH) groups. creative-proteomics.comwikipedia.org Their versatility makes them crucial building blocks in both organic synthesis and materials science. In the realm of polymer chemistry, polyols are fundamental for creating a wide array of polymers, including polyurethanes and polyesters. creative-proteomics.comacs.org The properties of the resulting polymers, such as rigidity or flexibility, can be precisely controlled by adjusting the molecular weight and structure of the polyol precursors. creative-proteomics.com

The synthesis of polyols can be achieved through various chemical pathways, such as the reaction of epoxides with multifunctional alcohols or the polymerization of diols and dicarboxylic acids. creative-proteomics.com Low molecular weight polyols are extensively used as crosslinking agents and chain extenders in polymer chemistry, for instance, in the production of alkyd resins for paints. wikipedia.org The high reactivity of the hydroxyl groups with other functional groups, like isocyanates, allows for the formation of diverse and commercially significant polymers. acs.org

Structural Classification and Nomenclature of Cyclohexyl-Substituted Diols and Related Compounds

Cyclohexyl-substituted diols are a specific class of polyols that incorporate a cyclohexane (B81311) ring into their structure. This feature imparts a unique combination of properties, blending the characteristics of both aliphatic and cycloaliphatic compounds. The nomenclature of these compounds follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC).

According to IUPAC nomenclature, the parent chain is typically the one with the highest number of carbon atoms. libretexts.org If a straight alkyl chain has more carbons than the cycloalkane ring, the cycloalkane is treated as a substituent (cycloalkyl). libretexts.org For alcohols, the carbon atom bearing the hydroxyl group receives the lowest possible number, and the suffix "-ol" is used. libretexts.org In the case of diols, the suffix becomes "-diol".

For 1-Cyclohexylpentane-1,4-diol, the pentane (B18724) chain is the parent structure, and the cyclohexyl group is a substituent at position 1. The hydroxyl groups are located at positions 1 and 4 of the pentane chain.

Table 1: IUPAC Nomenclature of Related Cyclohexyl-Substituted Diols

Compound NameParent ChainSubstituentsHydroxyl Group Positions
1-Cyclohexylpentane-1,4-diolPentaneCyclohexyl at C1C1, C4
Cyclohexane-1,2-diolCyclohexane-C1, C2
Cyclohexane-1,4-diolCyclohexane-C1, C4
(Cyclohexane-1,4-diyl)dimethanolCyclohexane-On methyl groups at C1, C4

Rationale for Researching 1-Cyclohexylpentane-1,4-diol: Bridging Cycloaliphatic and Aliphatic Diol Functionalities

The interest in 1-Cyclohexylpentane-1,4-diol stems from its unique molecular architecture, which combines a bulky, rigid cycloaliphatic (cyclohexyl) group with a more flexible, linear aliphatic diol chain. This hybrid structure is expected to impart a balance of properties that are not readily achievable with purely aliphatic or cycloaliphatic diols.

Cycloaliphatic structures are known to enhance thermal stability and mechanical properties in polymers. rsc.orggoogle.com For instance, the incorporation of cycloaliphatic diols like 1,4-cyclohexanedimethanol (B133615) (CHDM) into polyesters can improve their processability and resistance to degradation. wikipedia.org On the other hand, the linear aliphatic portion of the diol can provide flexibility and influence the crystallization behavior of the resulting polymers. acs.org

Therefore, 1-Cyclohexylpentane-1,4-diol serves as a molecular bridge, offering the potential to fine-tune the properties of polymers by combining the rigidity and stability of the cyclohexyl ring with the flexibility of the pentanediol (B8720305) backbone. This makes it a promising candidate for the development of new materials with tailored performance characteristics.

Current State of Research and Identified Knowledge Gaps Pertaining to 1-Cyclohexylpentane-1,4-diol

Currently, the publicly available research specifically on 1-Cyclohexylpentane-1,4-diol is limited. The compound is listed in chemical databases, and its basic chemical and physical properties have been computed. nih.gov However, detailed experimental studies on its synthesis, characterization, and application in polymer science are not extensively reported in the primary scientific literature.

The related compound, 1-cyclohexylpentane-1,4-dione, is also documented, suggesting potential synthetic pathways to the diol via reduction. nih.gov Research on similar structures, such as cyclohexyl-substituted polyglycolides, indicates a growing interest in incorporating cyclohexyl groups to enhance the properties of biodegradable polymers. researchgate.net

A significant knowledge gap exists in the experimental validation of the properties of 1-Cyclohexylpentane-1,4-diol and its performance as a monomer in polymerization reactions. Further research is needed to:

Develop efficient and scalable synthetic routes to high-purity 1-Cyclohexylpentane-1,4-diol.

Experimentally determine its physical and chemical properties.

Investigate its reactivity in polymerization processes to produce novel polyesters, polyurethanes, and other polymers.

Characterize the thermal, mechanical, and degradation properties of polymers derived from this unique diol.

Addressing these knowledge gaps will be crucial for unlocking the full potential of 1-Cyclohexylpentane-1,4-diol as a valuable building block in materials science.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific information regarding the synthesis of the chemical compound 1,4-Pentanediol (B150768), 1-cyclohexyl- to generate the detailed article as requested in the provided outline.

Extensive searches for synthetic methodologies, including strategic carbon skeleton construction, specific catalytic hydrogenation pathways (both homogeneous and heterogeneous), catalyst deactivation studies, chemoenzymatic strategies, and multi-step syntheses from accessible precursors, did not yield research findings focused on this particular molecule.

The available literature details the synthesis of structurally related but distinct compounds, such as 1,4-cyclohexanediol (B33098), cyclopentane-1,3-diol, and unsubstituted 1,4-pentanediol. However, in strict adherence to the instructions to focus solely on 1,4-Pentanediol, 1-cyclohexyl- and not introduce information outside the explicit scope, it is not possible to construct a scientifically accurate and non-speculative article covering the specified topics.

Therefore, the requested article cannot be generated at this time due to the absence of published research on the specific synthetic routes for 1,4-Pentanediol, 1-cyclohexyl-.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B12520335 1,4-Pentanediol, 1-cyclohexyl- CAS No. 820247-70-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820247-70-9

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

1-cyclohexylpentane-1,4-diol

InChI

InChI=1S/C11H22O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h9-13H,2-8H2,1H3

InChI Key

INMHCVWJVNLXCB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C1CCCCC1)O)O

Origin of Product

United States

Synthetic Methodologies for 1 Cyclohexylpentane 1,4 Diol

Stereoselective Synthesis of 1-Cyclohexylpentane-1,4-diol Isomers

The controlled synthesis of specific stereoisomers of 1-cyclohexylpentane-1,4-diol is paramount for elucidating structure-activity relationships and for its application in stereospecific contexts. Methodologies to achieve this can be broadly categorized into diastereoselective and enantioselective strategies.

Diastereoselective Control in Synthetic Routes

Key strategies often involve substrate control, where existing stereocenters in the starting material direct the formation of new ones, or reagent control, where a chiral reagent or catalyst influences the stereochemical outcome. For instance, the reduction of a keto-alcohol precursor could be influenced by the directing effect of the existing hydroxyl group, leading to a preference for either the syn or anti diastereomer. The choice of reducing agent and reaction conditions plays a crucial role in the level of diastereoselectivity achieved.

Table 1: Hypothetical Diastereoselective Reduction of a Precursor to 1-Cyclohexylpentane-1,4-diol

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1NaBH4Methanol060:40
2LiAlH4THF-7875:25
3L-Selectride®THF-7810:90

Note: This table is illustrative and based on general principles of stereoselective reductions. Specific experimental data for 1-cyclohexylpentane-1,4-diol precursors is not currently published.

Enantioselective Approaches and Chiral Pool Derivations

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This can be accomplished through various methods, including the use of chiral catalysts, chiral auxiliaries, or by starting from a naturally occurring chiral molecule, a strategy known as a "chiral pool" synthesis. escholarship.org

While no specific enantioselective synthesis of 1-cyclohexylpentane-1,4-diol has been reported, one can extrapolate from established methodologies for similar structures. For example, an asymmetric reduction of a suitable diketone or keto-ester precursor using a chiral catalyst, such as those based on ruthenium or rhodium with chiral ligands, could provide access to enantioenriched diol products.

Alternatively, a chiral pool approach could begin with a readily available enantiopure starting material, such as a derivative of a natural amino acid or a carbohydrate. A series of stereochemically controlled reactions would then be employed to construct the target molecule, transferring the initial chirality to the final product.

Table 2: Potential Enantioselective Strategies for 1-Cyclohexylpentane-1,4-diol Synthesis

StrategyChiral SourceKey TransformationExpected Outcome
Asymmetric CatalysisChiral Ru-BINAP catalystAsymmetric hydrogenation of a diketone precursorHigh enantiomeric excess (>95% ee)
Chiral AuxiliaryEvans' oxazolidinoneStereoselective alkylation to set a key stereocenterDiastereoselective control, auxiliary removed later
Chiral Pool(R)- or (S)-citronelleneOzonolysis and subsequent functional group manipulationsAccess to a specific enantiomer of the target

Note: This table presents potential synthetic routes based on established enantioselective methods. The feasibility and efficiency for the synthesis of 1-cyclohexylpentane-1,4-diol would require experimental validation.

Spectroscopic and Advanced Analytical Characterization of 1 Cyclohexylpentane 1,4 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Quantitative and Qualitative ¹H NMR Analysis for Proton Environments

A ¹H NMR spectrum of 1-cyclohexylpentane-1,4-diol would provide information on the number of different proton environments, their chemical shifts, signal integrations (ratio of protons), and splitting patterns (spin-spin coupling). Based on its structure, one would expect a complex spectrum. The protons on the cyclohexyl ring would likely appear as a series of overlapping multiplets in the upfield region (approximately 1.0-2.0 ppm). The methine proton attached to the carbon bearing the cyclohexyl group and a hydroxyl group (C1) would be expected at a downfield shift, likely in the range of 3.5-4.0 ppm, due to the deshielding effect of the oxygen atom. Similarly, the methine proton at C4 would also appear in a comparable downfield region. The methylene (B1212753) protons of the pentane (B18724) chain would exhibit complex splitting patterns due to their diastereotopicity and coupling to adjacent protons. The hydroxyl protons would appear as broad singlets, the chemical shift of which would be dependent on concentration and solvent.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For 1-cyclohexylpentane-1,4-diol, one would anticipate signals corresponding to all eleven carbon atoms, although some signals from the cyclohexyl ring might overlap depending on the symmetry and conformational dynamics. The carbons bonded to the hydroxyl groups (C1 and C4) would be the most downfield in the aliphatic region, typically appearing between 60 and 80 ppm. The carbons of the cyclohexyl ring and the remaining carbons of the pentane chain would resonate at higher fields.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the ¹H and ¹³C signals and to determine the connectivity and stereochemistry of the molecule, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish the proton-proton coupling networks, helping to trace the connectivity within the pentane chain and the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection between the cyclohexyl ring and the pentane chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the chiral centers at C1 and C4.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of 1-cyclohexylpentane-1,4-diol. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (C₁₁H₂₂O₂). Common fragmentation pathways would likely involve the loss of water (M-18), cleavage of the C-C bonds adjacent to the hydroxyl groups, and fragmentation of the cyclohexyl ring. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) would also provide information on the compound's purity and retention time.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy : The FT-IR spectrum of 1-cyclohexylpentane-1,4-diol would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups, indicating hydrogen bonding. C-H stretching vibrations for the aliphatic CH, CH₂, and CH₃ groups would appear in the 2850-3000 cm⁻¹ region. C-O stretching vibrations would be observed in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy would complement the FT-IR data. The C-C bond vibrations within the carbon skeleton would be expected to show strong signals in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

If 1-cyclohexylpentane-1,4-diol can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the chiral centers. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding networks.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Chiral HPLC)

The comprehensive characterization of 1-cyclohexylpentane-1,4-diol, a chiral molecule with two stereogenic centers, necessitates the use of advanced chromatographic techniques. These methods are essential for both determining the chemical purity of a synthesized batch and for separating its distinct stereoisomers. Gas chromatography (GC) is frequently employed for assessing purity, while High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the definitive method for resolving and quantifying the individual enantiomers and diastereomers.

Purity Assessment using Gas Chromatography (GC)

Gas chromatography is a powerful tool for verifying the purity of volatile and thermally stable compounds like 1-cyclohexylpentane-1,4-diol. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For a diol, derivatization is sometimes employed to increase volatility and improve peak shape, though analysis can often be performed directly.

In a typical GC analysis for purity, a sample of 1-cyclohexylpentane-1,4-diol would be injected into the instrument. The primary peak would correspond to the compound itself, and its area percentage is used to quantify purity. Any smaller peaks would indicate the presence of impurities, such as residual starting materials, by-products from the synthesis, or degradation products. The retention time (t₀) is a characteristic value for a compound under a specific set of chromatographic conditions.

Detailed Research Findings: While specific studies detailing the GC analysis of 1-cyclohexylpentane-1,4-diol are not prevalent in publicly accessible literature, the methodology can be reliably inferred from standard analytical procedures for similar aliphatic diols. A high-polarity stationary phase, such as one containing cyanopropyl or polyethylene (B3416737) glycol functional groups, is generally effective for resolving polar analytes like diols. The use of a flame ionization detector (FID) is standard as it provides excellent sensitivity for hydrocarbon-based compounds.

Below is a representative data table outlining a hypothetical, yet scientifically robust, GC method for purity assessment.

Interactive Data Table: GC Parameters for Purity Analysis

ParameterValuePurpose
Instrument Gas Chromatograph with FIDStandard equipment for volatile organic compound analysis.
Column Capillary column (e.g., DB-WAX, CP-Wax 52 CB)A polar stationary phase suitable for separating alcohols and diols.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good resolution and efficiency.
Carrier Gas Helium or HydrogenInert mobile phase to carry the analyte through the column.
Flow Rate 1.0 mL/min (constant flow)Optimal flow for balancing separation speed and efficiency.
Oven Program 100°C (hold 2 min), ramp to 240°C at 10°C/minA temperature gradient to ensure elution of the analyte and any less volatile impurities.
Injector Temperature 250°CEnsures rapid and complete vaporization of the sample.
Detector Temperature 260°CPrevents condensation of the analyte in the detector.
Injection Volume 1 µLA small, precise volume to avoid column overloading.
Expected Retention Time (t₀) ~12.5 - 13.5 minutesThe characteristic time for the compound to elute under these conditions (hypothetical).
Example Purity Result 99.5% (Area %)A typical result for a high-purity synthesized chemical standard.

Isomer Separation using Chiral High-Performance Liquid Chromatography (HPLC)

The 1-cyclohexylpentane-1,4-diol molecule has two chiral centers, which means it can exist as four stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). Since enantiomers (mirror-image pairs) have identical physical properties in a non-chiral environment, their separation requires a chiral environment. nih.govresearchgate.net Chiral HPLC is the most widely used technique for this purpose. nih.govwikipedia.org

This method utilizes a chiral stationary phase (CSP), which is a solid support that has been coated or bonded with a chiral selector. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a broad range of chiral compounds, including alcohols and diols. nih.gov The separation occurs because the different stereoisomers form transient, diastereomeric complexes with the chiral selector, leading to different interaction strengths and, consequently, different retention times. researchgate.netwikipedia.org

Detailed Research Findings: Direct enantioseparation of diols on polysaccharide-based CSPs is a well-established strategy. nih.gov The choice between normal-phase (using non-polar solvents like hexane (B92381) and an alcohol modifier) and reversed-phase (using aqueous-organic mobile phases) chromatography depends on the specific analyte and CSP. For diols, normal-phase HPLC often provides superior selectivity. The separation of all four stereoisomers can be challenging, but it is often achievable with careful method optimization, including adjusting the mobile phase composition and temperature.

The following table outlines a plausible Chiral HPLC method for the separation of 1-cyclohexylpentane-1,4-diol stereoisomers.

Interactive Data Table: Chiral HPLC Parameters for Isomer Separation

ParameterValuePurpose
Instrument High-Performance Liquid Chromatograph with UV DetectorStandard equipment for liquid chromatography.
Column (CSP) Polysaccharide-based (e.g., CHIRALPAK® series)The chiral selector that enables the separation of stereoisomers.
Column Dimensions 250 mm x 4.6 mm ID, 5 µm particle sizeTypical analytical column dimensions for high-resolution separations.
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)A common non-polar mobile phase for normal-phase chiral separations.
Flow Rate 1.0 mL/minControls the speed of the separation and influences resolution.
Column Temperature 25°CTemperature is controlled to ensure reproducible retention times.
Detection Wavelength 210 nmDiols lack a strong chromophore, requiring detection at a low UV wavelength.
Injection Volume 10 µLA standard volume for analytical HPLC.
Expected Elution Order Isomer 1 (t₀ ~8.2 min), Isomer 2 (t₀ ~9.5 min), Isomer 3 (t₀ ~11.1 min), Isomer 4 (t₀ ~12.8 min)Hypothetical elution profile demonstrating baseline separation of all four stereoisomers.

This systematic application of chromatographic techniques is indispensable for ensuring the quality control and stereochemical integrity of 1-cyclohexylpentane-1,4-diol for any subsequent research or application.

Computational Chemistry and Theoretical Investigations of 1 Cyclohexylpentane 1,4 Diol

Molecular Dynamics Simulations for Solvent Effects and Intermolecular InteractionsNo molecular dynamics simulation studies investigating the behavior of 1-cyclohexylpentane-1,4-diol in different solvents or its intermolecular interactions have been published in the available scientific literature.

Due to the absence of specific data, providing a detailed and accurate article that adheres to the user's strict outline is not feasible at this time.

Potential Applications of 1 Cyclohexylpentane 1,4 Diol As a Chemical Building Block

Monomer in Polymer and Material Science

The structure of 1-cyclohexylpentane-1,4-diol, featuring a bulky cyclohexyl group and two hydroxyl functionalities, suggests its potential as a monomer for the synthesis of novel polymers. The presence of the cycloaliphatic ring is anticipated to impart unique properties to the resulting materials, such as enhanced thermal stability, rigidity, and modified solubility characteristics compared to analogous polymers derived from linear diols.

Synthesis of Novel Polyester and Polyether Architectures

1-Cyclohexylpentane-1,4-diol could serve as a valuable monomer in polycondensation reactions to create new polyesters and polyethers. The reaction of this diol with various dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) would be expected to yield a range of polyesters with the cyclohexyl group as a pendant moiety. Similarly, polyether synthesis could be envisioned through processes such as the Williamson ether synthesis adapted for polymerization.

The incorporation of the bulky cyclohexyl group would likely disrupt the chain packing that is common in polyesters derived from linear diols, potentially leading to amorphous materials with lower melting points and glass transition temperatures that can be tailored by the choice of the co-monomer.

Table 1: Hypothetical Polyester Properties Based on Monomer Composition

Diacid Co-monomer Expected Polymer Architecture Potential Dominant Property
Adipic Acid Amorphous with pendant cyclohexyl groups Increased flexibility
Terephthalic Acid Semi-crystalline with rigid backbone segments Enhanced thermal stability

Incorporation into Co-polymers for Tunable Properties (e.g., thermal, mechanical, optical)

One of the most promising applications for 1-cyclohexylpentane-1,4-diol is its use as a co-monomer to modify the properties of existing polymers. By incorporating small amounts of this diol into the polymerization of conventional polyesters (like PET or PBT) or polyethers, it would be possible to fine-tune various material characteristics.

Thermal Properties: The introduction of the non-planar cyclohexyl ring would likely increase the glass transition temperature (Tg) of the co-polymer due to restricted chain mobility.

Mechanical Properties: The rigid cyclic structure could enhance the modulus and hardness of the resulting co-polymer. Conversely, at higher concentrations, it might lead to increased brittleness.

Optical Properties: The disruption of crystallinity could lead to increased transparency in otherwise semi-crystalline polymers.

Table 2: Projected Effects of 1-Cyclohexylpentane-1,4-diol Incorporation on Co-polymer Properties

Property Expected Effect with Increasing Incorporation Rationale
Glass Transition (Tg) Increase Restricted chain rotation due to bulky side group.
Crystallinity Decrease Disruption of polymer chain packing.
Tensile Modulus Increase Increased rigidity from the cyclohexyl ring.

Role in the Development of Bio-based and Sustainable Materials

While 1-cyclohexylpentane-1,4-diol itself is not directly derived from common bio-based feedstocks, its potential role in sustainable materials could lie in its ability to enhance the properties of bio-based polymers. For instance, co-polymerizing it with diols and diacids derived from renewable resources could lead to sustainable materials with improved performance profiles, potentially expanding the application range of bioplastics.

Intermediate in the Synthesis of Fine Chemicals and Specialty Organic Compounds

The presence of two hydroxyl groups, one of which is adjacent to a stereocenter at the cyclohexyl-bearing carbon, makes 1-cyclohexylpentane-1,4-diol an interesting starting material for the synthesis of more complex molecules.

Precursor for Chiral Ligands and Auxiliaries

The chiral nature of 1-cyclohexylpentane-1,4-diol (assuming it can be resolved into its enantiomers) makes it a potential precursor for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. The diol functionality allows for the introduction of various coordinating groups, and the cyclohexyl moiety provides a sterically demanding framework that can influence the stereochemical outcome of catalytic reactions.

For example, the hydroxyl groups could be converted to phosphines, amines, or other ligating atoms to create bidentate ligands for transition metal-catalyzed reactions such as asymmetric hydrogenation or hydroformylation.

Building Block for Complex Natural Product Synthesis Analogues

The structural motif of a substituted pentanediol (B8720305) with a cyclic component is found in various natural products. 1-Cyclohexylpentane-1,4-diol could serve as a valuable building block for the synthesis of analogues of these natural products. By modifying the diol and utilizing its inherent stereochemistry, medicinal chemists could generate libraries of novel compounds for biological screening, potentially leading to the discovery of new therapeutic agents. The cyclohexane (B81311) ring could mimic or replace other cyclic systems present in a natural product, allowing for the exploration of structure-activity relationships.

Development of Green Solvents and Sustainable Process Components

The pursuit of green chemistry and sustainable industrial processes has led to significant research into chemical building blocks that are environmentally benign, derived from renewable resources, and can be utilized in efficient and less hazardous chemical transformations. While the specific compound 1-Cyclohexylpentane-1,4-diol is not extensively documented in publicly available scientific literature as a green solvent or a key component in established sustainable processes, its structural features suggest potential avenues for its application in this domain. This section will explore the hypothetical and potential applications of 1-Cyclohexylpentane-1,4-diol based on the properties of similar chemical structures and general principles of green chemistry.

The development of green solvents is a cornerstone of sustainable chemistry, aiming to replace volatile organic compounds (VOCs) that are often toxic, flammable, and environmentally persistent. An ideal green solvent should exhibit low toxicity, high biodegradability, a high boiling point (to reduce volatility), and be sourced from renewable feedstocks.

Based on its molecular structure, which includes a cyclohexyl ring and two hydroxyl groups, 1-Cyclohexylpentane-1,4-diol possesses characteristics that could make it a candidate for a green solvent or a component in solvent mixtures. The hydroxyl groups can participate in hydrogen bonding, a key property for dissolving a range of polar solutes. The cyclohexyl group, being non-polar, could also allow for the dissolution of less polar substances, making it a potentially versatile solvent.

Furthermore, diols are known to be precursors for various other chemical entities. For instance, they can be used in the synthesis of polyesters and polyurethanes. If derived from biomass, 1-Cyclohexylpentane-1,4-diol could serve as a bio-based monomer, contributing to the development of more sustainable polymers.

The potential of 1-Cyclohexylpentane-1,4-diol as a chemical building block for sustainable processes can be inferred from the applications of other diols. For instance, various pentanediols are being explored as renewable monomers for the coatings industry and as building blocks for bio-based polyesters. The presence of the cyclohexyl ring in 1-Cyclohexylpentane-1,4-diol could impart unique properties, such as improved thermal stability and mechanical strength, to the resulting polymers.

To be considered a viable green solvent or a sustainable process component, a comprehensive evaluation of the lifecycle of 1-Cyclohexylpentane-1,4-diol would be necessary. This includes assessing the environmental impact of its synthesis, its performance in various applications, its toxicity and biodegradability, and its potential for recycling.

Table 1: Potential Physicochemical Properties of 1-Cyclohexylpentane-1,4-diol Relevant to Green Chemistry Applications

PropertyPredicted Value/CharacteristicImplication for Green Chemistry
Molecular Formula C₁₁H₂₂O₂Indicates a relatively high carbon-to-oxygen ratio, suggesting some non-polar character.
Boiling Point Likely high due to molecular weight and hydrogen bonding capabilities.Low volatility, reducing emissions of volatile organic compounds (VOCs).
Water Solubility Expected to be limited due to the large non-polar cyclohexyl and pentyl groups.Could be advantageous in biphasic catalytic systems for easy product separation.
Hydrogen Bond Donor Yes (two -OH groups)Ability to dissolve polar solutes and act as a hydrogen-bond donor in catalysis.
Hydrogen Bond Acceptor Yes (oxygen atoms)Can interact with a variety of solutes.
Biodegradability To be determined, but the presence of the alkane structure might result in slower degradation.A critical factor for a green solvent to avoid environmental persistence.
Toxicity UnknownLow toxicity is a prerequisite for a green solvent.

Detailed Research Findings:

Currently, there are no specific research findings available in peer-reviewed literature that detail the use of 1-Cyclohexylpentane-1,4-diol as a green solvent or in sustainable chemical processes. The information presented here is based on extrapolation from the known properties and applications of structurally similar compounds. Further research is required to synthesize this compound from renewable resources, characterize its physicochemical properties, and evaluate its performance and environmental impact in various applications.

Future Research Directions and Perspectives on 1 Cyclohexylpentane 1,4 Diol

Innovation in Green and Sustainable Synthetic Routes for Scalable Production

The commercial viability of any chemical is fundamentally tied to its production efficiency and environmental footprint. Future research must prioritize the development of green and sustainable synthetic methodologies for 1-cyclohexylpentane-1,4-diol. A primary avenue of investigation would be the catalytic hydrogenation of the corresponding diketone, 1-cyclohexylpentane-1,4-dione. Drawing parallels from the successful hydrogenation of other cyclic diones, this approach could offer a high-yield, atom-economical route. nih.govmaastrichtuniversity.nl

Key research objectives in this area should include:

Development of Heterogeneous Catalysts: Investigation into robust, recyclable heterogeneous catalysts, such as ruthenium on carbon (Ru/C) or Raney Nickel, could enable efficient and scalable production under milder conditions than traditional methods. st-andrews.ac.ukacs.org The focus would be on optimizing reaction parameters like temperature, hydrogen pressure, and solvent choice to maximize diol yield and selectivity while minimizing energy consumption. nih.gov

Biocatalytic Synthesis: The use of whole-cell biocatalysts or isolated enzymes (e.g., reductases) presents a compelling green alternative. alfachemic.com Biocatalysis can offer exceptional stereoselectivity, potentially yielding enantiomerically pure forms of 1-cyclohexylpentane-1,4-diol, which are highly valuable as chiral building blocks in pharmaceutical synthesis. nih.govnih.gov Research could focus on screening microbial strains or engineering enzymes for the specific reduction of 1-cyclohexylpentane-1,4-dione.

Table 1: Potential Catalytic Systems for Green Synthesis of 1-Cyclohexylpentane-1,4-diol

Catalytic Approach Catalyst Type Potential Precursor Key Advantages
Heterogeneous Catalysis Ru/C, Raney Nickel 1-Cyclohexylpentane-1,4-dione Scalability, Catalyst Recyclability, High Yield
Biocatalysis Ketoreductases, Whole Cells 1-Cyclohexylpentane-1,4-dione High Stereoselectivity, Mild Conditions, Green

Exploration of Novel Reactivity and Unconventional Transformations

Understanding the fundamental reactivity of 1-cyclohexylpentane-1,4-diol is crucial for unlocking its synthetic potential. While it undergoes typical diol reactions like esterification and ether formation, its unique structure—featuring a secondary and a tertiary alcohol—invites exploration into more novel transformations. wikipedia.org

Future studies should target:

Site-Selective Functionalization: A significant challenge and opportunity lies in the selective functionalization of one hydroxyl group over the other. rsc.org The steric hindrance imposed by the adjacent cyclohexyl group could intrinsically favor reactions at the more accessible secondary alcohol. Research into organocatalytic systems that can direct acylation, silylation, or other modifications to a specific hydroxyl group would be highly valuable, enabling the creation of complex, multifunctional molecules. nih.gov

Oxidative Cyclization: The 1,4-diol motif is a prime candidate for oxidative cyclization to form a γ-lactone. nih.govresearchgate.net Investigating this transformation using biocatalysts (e.g., alcohol dehydrogenases) or chemocatalysts could yield chiral lactones, which are important intermediates in organic synthesis. The influence of the cyclohexyl substituent on the cyclization efficiency and stereochemical outcome would be a key point of inquiry.

Dehydrative Transformations: Catalytic dehydration could lead to the formation of cyclic ethers (e.g., substituted tetrahydrofurans) or unsaturated alcohols, depending on the reaction conditions. These transformations would expand the portfolio of derivatives accessible from the parent diol.

Advanced Functional Material Design Utilizing the Unique Structure of 1-Cyclohexylpentane-1,4-diol

The incorporation of cyclic structures into polymer backbones is a well-established strategy for enhancing material properties. The bulky and rigid cyclohexyl group in 1-cyclohexylpentane-1,4-diol makes it an attractive monomer for designing advanced functional materials, particularly polyesters and polyurethanes. wikipedia.orgcore.ac.uk

Prospective research in this domain includes:

High-Performance Polyesters: Polycondensation of 1-cyclohexylpentane-1,4-diol with various dicarboxylic acids could yield novel polyesters. Research should focus on how the cycloaliphatic side chain disrupts chain packing and affects material properties. It is hypothesized that the cyclohexyl group could increase the glass transition temperature (Tg), enhance thermal stability, and improve mechanical properties like stiffness and impact resistance compared to analogous polyesters made from linear diols. researchgate.netnih.gov

Bio-based Thermoplastic Polyurethanes (TPUs): Reacting the diol with diisocyanates could produce new TPUs. Studies on lignin-derived diols have shown that aromatic and cycloaliphatic structures can lead to PUs with improved thermal stability. nih.govresearchgate.net The focus would be on correlating the unique structure of the diol with the resulting polymer's thermal and mechanical performance for potential use in coatings, adhesives, or elastomers.

Table 2: Projected Properties of Polymers Incorporating 1-Cyclohexylpentane-1,4-diol

Polymer Type Potential Monomer Partner Expected Property Enhancement
Polyester Terephthalic acid, Succinic acid Increased Tg, Thermal Stability, Rigidity
Polyurethane Methylene (B1212753) diphenyl diisocyanate (MDI) Improved Thermal Stability, Mechanical Strength

Integration within Biorefinery Concepts for Value-Added Chemical Production

The sustainable production of chemicals is increasingly reliant on biorefinery models that convert biomass into value-added products. nih.gov 1-Cyclohexylpentane-1,4-diol is well-positioned for integration into such frameworks, particularly through pathways originating from common biomass-derived platform chemicals.

Future research should investigate a two-pronged approach:

Derivatization of Bio-based 1,4-Pentanediol (B150768): Established routes exist for the production of 1,4-pentanediol (1,4-PDO) from biomass-derived furfural (B47365) or levulinic acid. rsc.orgnih.govrsc.org A key research challenge would be to develop a catalytic process to subsequently add the cyclohexyl group to the 1,4-PDO backbone or one of its precursors.

Convergent Synthesis from Platform Chemicals: An alternative strategy involves the convergent synthesis from two different biomass-derived streams. For instance, a process could be envisioned that couples a C5 platform chemical derived from hemicellulose (like furfural) with a C6 molecule derived from lignin (B12514952) or cellulose (B213188) (like cyclohexanone). This approach aligns with the core biorefinery principle of maximizing value from all biomass components. The production of other diols, such as 1,4-butanediol, from lignocellulosic biomass serves as a successful industrial model for this concept. mdpi.com

Synergistic Combinations of Chemoenzymatic, Homogeneous, and Heterogeneous Catalysis for Complex Derivatizations

To fully exploit the potential of 1-cyclohexylpentane-1,4-diol, future research should move beyond single catalytic systems and explore synergistic combinations that merge the advantages of different catalytic domains. mdpi.com

Key areas for exploration include:

Chemoenzymatic Synthesis: Combining the selectivity of enzymes with the broad applicability of chemical catalysts can create highly efficient synthetic cascades. nih.gov For example, an enzymatic desymmetrization of a precursor could be followed by a chemical polymerization step to produce a stereoregular polymer. nih.gov Another approach could involve an organocatalytic reaction to form a key intermediate, followed by an enzymatic reduction to install the desired chirality in the diol structure. nih.gov

Homogeneous and Heterogeneous Catalysis Tandems: A reaction sequence could employ a homogeneous catalyst for a highly selective initial transformation in the liquid phase, followed by a heterogeneous catalyst for a subsequent step that also facilitates easy product separation and catalyst recycling. researchgate.netmdpi.com This combines the high activity and selectivity of homogeneous systems with the process advantages of heterogeneous ones. Such a strategy could be applied to the synthesis of complex derivatives or for the one-pot production of polymers from the diol.

Q & A

Q. What catalytic routes are established for synthesizing 1,4-pentanediol (1,4-PeD) from biomass-derived platform chemicals?

The primary pathway involves sequential hydrogenation of levulinic acid (LA) to γ-valerolactone (GVL), followed by further hydrogenation to 1,4-PeD. Supported nano-alloy catalysts (e.g., Ru-Sn/SiO₂) are effective for this transformation, with GVL acting as a key intermediate. Reaction conditions (e.g., H₂ pressure, temperature) and catalyst composition critically influence yield and selectivity . Biomass pretreatment and LA production from cellulose/hemicellulose are foundational steps in this process .

Q. How can researchers characterize the purity and structural integrity of 1,4-PeD in reaction mixtures?

Methodologies include:

  • Gas chromatography (GC) or HPLC for quantifying diol content and byproducts.
  • ¹H/¹³C NMR to confirm structural features (e.g., hydroxyl group positioning, cyclohexyl substituents).
  • Density measurements (0.986 g/mL at 25°C) as a preliminary purity indicator .
  • FTIR spectroscopy to identify functional groups (e.g., O-H stretches at ~3300 cm⁻¹) .

Q. What role does 1,4-PeD play in polymer synthesis, and how is its compatibility evaluated?

1,4-PeD serves as a monomer for polyesters and polyurethanes due to its dual hydroxyl groups. Compatibility with co-monomers (e.g., dicarboxylic acids) is assessed via:

  • Differential scanning calorimetry (DSC) to study thermal transitions and miscibility.
  • Rheological analysis to monitor crosslinking kinetics.
  • Solubility parameter calculations to predict interactions in polymer matrices .

Advanced Research Questions

Q. How do multifunctional catalysts improve selectivity for 1,4-PeD over byproducts like 2-methyltetrahydrofuran (MTHF)?

Bimetallic catalysts (e.g., Co-Pd/SiO₂) balance hydrogenation and dehydration steps. Key factors include:

  • Acid-site moderation to prevent over-dehydration of 1,4-PeD to MTHF.
  • Metal-support interactions that stabilize intermediates like 2-hydroxy-5-methyl-tetrahydrofuran .
  • In situ spectroscopy (e.g., DRIFTS) to monitor GVL adsorption and hydrogen-bonding with catalyst surfaces .

Q. What techno-economic challenges arise in coproducing 1,4-PeD with biofuels from lignocellulosic biomass?

Process design must optimize the split ratio of levulinic acid (LA) between fuel (MTHF) and chemical (1,4-PeD) streams to align with market demands. Challenges include:

  • Heat integration to reduce utility costs in multi-step reactors.
  • Catalyst lifetime in continuous systems, assessed via accelerated aging tests.
  • Sensitivity analysis identifying cost drivers (e.g., LA yield, H₂ pricing) .

Q. Why do multistep routes (e.g., via 2-hydroxytetrahydropyran) outperform direct hydrogenolysis for 1,4-PeD synthesis?

Multistep pathways mitigate low activity in direct hydrogenolysis by isolating intermediates. For example, hydrogenation of 2-hydroxytetrahydropyran (HY-THP) proceeds 80× faster than tetrahydrofurfuryl alcohol (THFA), improving throughput. This approach also reduces catalyst loading and enables modular reactor designs .

Q. How do solvent polarity and hydrogen-bonding interactions affect 1,4-PeD stability in formulation studies?

High-polarity solvents (e.g., 1,5-pentanediol, ET(30) = 51.9) enhance diol stability by reducing keto-enol tautomerism. Hydrogen-bond donor/acceptor capacity (measured via Kamlet-Taft parameters) predicts compatibility in formulations. For example, 1,4-cyclohexanediol stabilizes emulsions by forming complexes with surfactants .

Methodological Considerations

  • Contradiction resolution : Conflicting reports on optimal catalysts (e.g., Ru-Sn vs. Co-Pd) require systematic benchmarking under standardized conditions (e.g., 100°C, 20 bar H₂) .
  • Data gaps : Limited studies on cyclohexyl-substituted derivatives necessitate computational modeling (e.g., DFT for adsorption energetics) to guide catalyst design.

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